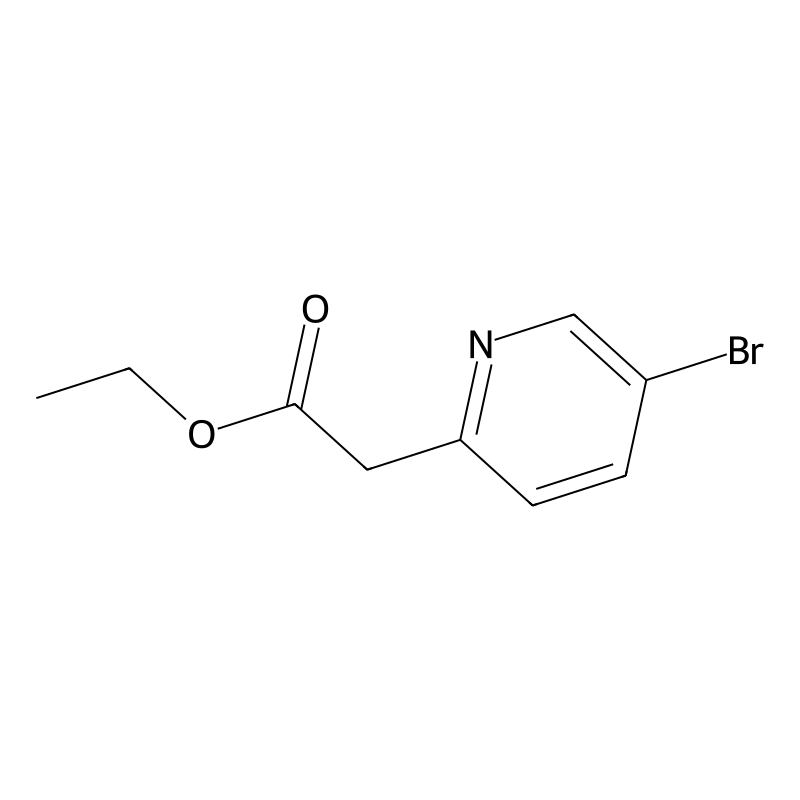Ethyl 2-(5-bromopyridin-2-yl)acetate

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives
Scientific Field: Medicinal Chemistry
Summary of Application: This compound is used in the synthesis of novel 2-(pyridin-2-yl) pyrimidine derivatives.
Results or Outcomes: The synthesized compounds were evaluated against immortalized rat hepatic stellate cells (HSC-T6).
Potential Inhibitors of SARS-CoV-2
Scientific Field: Virology
Summary of Application: Ethyl 2-(5-bromopyridin-2-yl)acetate analogues have been studied as potential inhibitors of SARS-CoV-2.
Ethyl 2-(5-bromopyridin-2-yl)acetate is a chemical compound characterized by the molecular formula and a molecular weight of 244.08 g/mol. It features a brominated pyridine ring, which contributes to its unique properties and biological activities. This compound is typically encountered as a liquid at room temperature and is stored under inert conditions to maintain stability. Ethyl 2-(5-bromopyridin-2-yl)acetate is recognized for its high purity, often around 95%, making it suitable for various research applications .
There is no known mechanism of action documented for this specific compound.
- Substitution Reactions: The bromine atom in the pyridine ring can be substituted with various nucleophiles such as amines, thiols, or alkoxides.
- Oxidation Reactions: The amino group can undergo oxidation to yield nitro or nitroso derivatives.
- Reduction Reactions: The compound can be reduced to form corresponding amines or alcohols .
These reactions illustrate the compound's versatility in synthetic organic chemistry.
Ethyl 2-(5-bromopyridin-2-yl)acetate exhibits significant biological activity, particularly as an inhibitor of the cytochrome P450 enzyme CYP1A2. This inhibition can alter the metabolic processing of various drugs, impacting their efficacy and safety profiles. The compound interacts with cellular mechanisms, influencing gene expression and metabolic pathways, which may have implications in pharmacology and toxicology .
The synthesis of ethyl 2-(5-bromopyridin-2-yl)acetate typically involves the reaction of 5-bromopyridine with ethyl acetate in the presence of a base such as sodium hydride or potassium carbonate. The reaction is generally conducted in an organic solvent like dimethylformamide or tetrahydrofuran at elevated temperatures. Following the reaction, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .
Ethyl 2-(5-bromopyridin-2-yl)acetate finds applications in various fields including:
- Medicinal Chemistry: Due to its inhibitory effects on CYP1A2, it is valuable in drug development and research related to drug metabolism.
- Biochemical Research: The compound is used to study interactions with enzymes and proteins, providing insights into cellular processes.
- Synthetic Organic Chemistry: It serves as an intermediate for synthesizing other complex organic compounds .
Studies involving ethyl 2-(5-bromopyridin-2-yl)acetate have highlighted its interactions with various biomolecules. As a CYP1A2 inhibitor, it binds to the active site of the enzyme, preventing the metabolism of substrates that are typically processed by CYP1A2. This interaction can lead to significant changes in drug metabolism and efficacy, making it a critical compound in pharmacological studies .
Several compounds share structural similarities with ethyl 2-(5-bromopyridin-2-yl)acetate. Here is a comparison highlighting its uniqueness:
Ethyl 2-(5-bromopyridin-2-yl)acetate stands out due to its specific inhibition of CYP1A2 and its potential applications in drug development, making it a valuable compound in medicinal chemistry.
Ethyl 2-(5-bromopyridin-2-yl)acetate is a brominated heterocyclic compound with the molecular formula $$ \text{C}9\text{H}{10}\text{BrNO}_2 $$ and a molecular weight of 244.09 g/mol. Its International Union of Pure and Applied Chemistry (IUPAC) name is ethyl 2-(5-bromopyridin-2-yl)acetate, reflecting its ester functional group and substitution pattern on the pyridine ring. The compound is registered under CAS number 1060814-88-1 and is alternatively known by synonyms such as Ethyl 5-bromo-2-pyridineacetate, (5-Bromo-pyridin-2-yl)-acetic acid ethyl ester, and MFCD10566270.
The structural identity of this compound is further defined by its SMILES notation ($$ \text{CCOC(=O)CC1=NC=C(Br)C=C1} $$) and InChIKey ($$ \text{QFKXJOMCJPISBG-UHFFFAOYSA-N} $$). Its European Community (EC) number is 889-552-9, and it is classified under DSSTox Substance ID DTXSID90676516.
Table 1: Key Identifiers of Ethyl 2-(5-Bromopyridin-2-yl)acetate
| Property | Value | Source |
|---|---|---|
| CAS Number | 1060814-88-1 | |
| Molecular Formula | $$ \text{C}9\text{H}{10}\text{BrNO}_2 $$ | |
| Molecular Weight | 244.09 g/mol | |
| IUPAC Name | Ethyl 2-(5-bromopyridin-2-yl)acetate | |
| EC Number | 889-552-9 |
Historical Context and Research Significance
Ethyl 2-(5-bromopyridin-2-yl)acetate emerged as a critical intermediate in pharmaceutical and materials science research due to its versatile reactivity. The compound gained prominence in the early 21st century as a precursor for synthesizing protein degrader building blocks and heterocyclic derivatives. Its bromine atom at the 5-position of the pyridine ring enables cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig couplings, which are pivotal in constructing complex drug candidates.
A landmark application is its role in synthesizing tirbanibulin, a topical anticancer agent. In a 2022 patent, ethyl 2-(5-bromopyridin-2-yl)acetate was esterified and subjected to palladium-catalyzed cross-coupling with 4-hydroxyphenylboronic acid to form a key intermediate. This reaction exemplifies its utility in accessing biaryl structures common in kinase inhibitors. Additionally, the compound has been employed in synthesizing tetrazole derivatives, such as 2-methyl-5-(5-bromopyridin-2-yl)tetrazole, via hydrogenation and decarboxylation processes.
Table 2: Synthetic Applications of Ethyl 2-(5-Bromopyridin-2-yl)acetate
Derivatives and Structural Analogues
Ethyl 2-(5-bromopyridin-2-yl)acetate serves as a scaffold for numerous derivatives, which vary in halogen placement, heterocyclic core, or ester groups. Key analogues include:
- Methyl 2-(5-bromopyridin-2-yl)acetate (CAS: 917023-06-4): Substitution of the ethyl ester with a methyl group enhances lipophilicity, impacting drug bioavailability.
- Ethyl 2-(3-bromo-2-pyridyl)acetate (CAS: 197376-41-3): Bromine at the 3-position alters electronic properties, influencing reactivity in nucleophilic substitutions.
- Ethyl 2-(2-bromopyrimidin-5-yl)acetate (CAS: 917023-05-3): Replacement of pyridine with pyrimidine expands π-conjugation, relevant in optoelectronic materials.
Table 3: Structural Analogues and Their Properties
Derivatives with fluorinated or nitro groups, such as ethyl 2-(5-bromo-3-nitropyridin-2-yloxy)acetate (CAS: 105544-30-7), exhibit enhanced electrophilicity, making them intermediates in explosive precursors and agrochemicals.








